A Technical Guide to 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone: Properties, Synthesis, and Applications
A Technical Guide to 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (CAS No. 58113-30-7), a key chemical intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, outlines a robust synthetic protocol based on the Williamson ether synthesis, explores its chemical reactivity, and discusses its primary application in the manufacture of the atypical antipsychotic drug, Iloperidone. Furthermore, it presents an analysis of its expected spectroscopic characteristics and essential safety and handling information to ensure its proper use in a laboratory and manufacturing context.
Chemical Identity and Physical Properties
1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone is an aromatic ketone distinguished by a substituted phenyl ring containing methoxy, acetyl, and 3-chloropropoxy groups.[1][2] These functional groups dictate its physical properties and reactivity profile, making it a versatile building block. The compound typically appears as a white to off-white solid or crystalline powder.[3]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 58113-30-7 | |
| Molecular Formula | C₁₂H₁₅ClO₃ | [1][4] |
| Molecular Weight | 242.70 g/mol | [5] |
| IUPAC Name | 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone | |
| Synonyms | 4-(3-Chloropropoxy)-3-methoxyacetophenone, 3-(4-Acetyl-2-methoxyphenoxy)propyl chloride | [1] |
| Appearance | White Solid / Crystalline Powder | [3] |
| Melting Point | 61 - 64 °C | |
| Boiling Point | ~367 °C at 760 mmHg (Predicted) | [1] |
| Density | ~1.1 g/cm³ | [1] |
| XLogP3 | 2.5 | [1] |
| Topological Polar Surface Area | 35.5 Ų | [1] |
Below is the chemical structure of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone.
Caption: Chemical structure of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone.
Synthesis and Reaction Mechanism
The primary route for synthesizing this intermediate is the Williamson ether synthesis, a reliable and well-established method for forming ethers.[6] This reaction involves the nucleophilic substitution (Sɴ2) of an alkyl halide by an alkoxide.[7] In this specific case, the phenolic hydroxyl group of 1-(4-hydroxy-3-methoxyphenyl)ethanone (commonly known as acetovanillone) is deprotonated by a weak base to form a phenoxide ion, which then acts as the nucleophile.
The phenoxide attacks the primary carbon of an alkylating agent, such as 1-bromo-3-chloropropane, displacing the bromide leaving group. Bromide is a better leaving group than chloride, allowing for selective reaction at the carbon-bromine bond.
Caption: Workflow for the Williamson Ether Synthesis of the target compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[5][8]
Materials:
-
1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone)
-
1-Bromo-3-chloropropane
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Acetone or Methyl Ethyl Ketone (MEK)
-
Deionized Water
-
Petroleum Ether or Isopropyl Ether for crystallization
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetovanillone (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and the solvent (e.g., acetone or MEK).
-
Addition of Alkylating Agent: While stirring the mixture, add 1-bromo-3-chloropropane (1.2-1.5 eq).
-
Reflux: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for 12-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Expertise Note: Using MEK as a solvent, potentially with a phase-transfer catalyst, can reduce reaction times and minimize the formation of dimer impurities.[8]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of fresh solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.
-
Purification: Dissolve the crude residue in a minimal amount of a suitable hot solvent (e.g., isopropyl ether) or add petroleum ether to the crude oil to induce crystallization.
-
Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the solid product by vacuum filtration, wash with cold petroleum ether, and dry under vacuum to yield the final product.
Chemical Reactivity and Further Transformations
The molecule possesses two primary reactive sites: the terminal alkyl chloride and the aromatic ketone.
-
Alkyl Chloride: The chloropropane moiety is an electrophilic site susceptible to nucleophilic substitution. This is the key to its utility in drug synthesis. The chlorine atom can be displaced by various nucleophiles, such as secondary amines, to form a new carbon-nitrogen bond. This reaction is central to the synthesis of Iloperidone.[1][9]
-
Aromatic Ketone: The acetyl group's carbonyl carbon is electrophilic and can undergo reactions typical of ketones, such as reduction to a secondary alcohol, reductive amination, or condensation reactions at the alpha-carbon. While less critical for its primary application, these potential transformations offer routes to other derivatives.
Application in Iloperidone Synthesis
The principal application of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone is as a late-stage intermediate in the synthesis of Iloperidone, an atypical antipsychotic used for the treatment of schizophrenia.[1][9]
In the final key step of Iloperidone synthesis, the alkyl chloride of the title compound is reacted with the secondary amine of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This is a classic nucleophilic substitution reaction where the piperidine nitrogen displaces the chloride, forming the final drug molecule.[8]
Caption: Role as a key intermediate in the synthesis of Iloperidone.
Expected Spectroscopic Characteristics
While publicly available spectra for this specific compound are scarce, its characteristic signals can be predicted based on its structure and data from analogous compounds. This information is crucial for reaction monitoring and quality control.[5][10][11]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale / Notes |
| ¹H NMR | -COCH₃ (s, 3H) | δ 2.5-2.6 ppm | Singlet for the acetyl methyl protons. |
| Ar-OCH₃ (s, 3H) | δ 3.9-4.0 ppm | Singlet for the methoxy group protons. | |
| -O-CH₂- (t, 2H) | δ 4.1-4.3 ppm | Triplet for the methylene group adjacent to the ether oxygen. | |
| -CH₂-Cl (t, 2H) | δ 3.7-3.8 ppm | Triplet for the methylene group adjacent to the chlorine. | |
| -CH₂-CH₂-CH₂- (quint, 2H) | δ 2.2-2.4 ppm | Quintet for the central methylene group of the propyl chain. | |
| Aromatic (m, 3H) | δ 6.9-7.6 ppm | Complex multiplet for the three aromatic protons. | |
| ¹³C NMR | C=O | δ ~197 ppm | Ketone carbonyl carbon. |
| Aromatic Carbons | δ 110-155 ppm | Multiple signals for the six aromatic carbons. | |
| -O-CH₂- | δ ~65 ppm | Methylene carbon adjacent to the ether oxygen. | |
| -CH₂-Cl | δ ~41 ppm | Methylene carbon adjacent to the chlorine. | |
| -CH₂-CH₂-CH₂- | δ ~32 ppm | Central methylene carbon of the propyl chain. | |
| Ar-OCH₃ | δ ~56 ppm | Methoxy carbon. | |
| -COCH₃ | δ ~26 ppm | Acetyl methyl carbon. | |
| IR | C=O Stretch | 1670-1685 cm⁻¹ | Strong absorption characteristic of an aryl ketone. |
| C-O-C Stretch | 1250-1270 cm⁻¹ (aryl-alkyl ether) & 1020-1040 cm⁻¹ | Asymmetric and symmetric stretching of the ether linkages. | |
| C-Cl Stretch | 650-750 cm⁻¹ | Characteristic absorption for an alkyl chloride. | |
| Mass Spec. | [M]⁺ | m/z 242 & 244 | Molecular ion peaks with ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. |
| Fragmentation | m/z 165 | Loss of the chloropropoxy group (•C₃H₆Cl). | |
| Fragmentation | m/z 151 | Further loss of the methyl group from the m/z 165 fragment. |
Safety and Handling
1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone is classified as an irritant and may be harmful if swallowed or comes into contact with skin. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.
Table 3: GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
PrepChem.com. (n.d.). Synthesis of 1-[4-(5-Chloropentoxy)-3-methoxyphenyl]ethanone. Retrieved January 4, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. CAS No: 58113-30-7. Retrieved January 4, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone. Retrieved January 4, 2026, from [Link]
- Google Patents. (n.d.). WO2011154860A1 - An improved process for preparing iloperidone.
-
The Royal Society of Chemistry. (2013). Supporting information for "Aerobic oxidation of olefins into valuable ketones catalyzed by a robust Co(II)-terpyridine complex". Retrieved January 4, 2026, from [Link]
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–413. (While a specific URL to the full text isn't available from the search, this is a foundational reference for the synthesis method).
-
PubChem. (n.d.). 4-(3-Chloropropoxy)-3-methoxyacetophenone. CID 7314264. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c) [BMIM][Cl]-4-hydroxy-3-methoxyacetophenone adduct. Retrieved January 4, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing. Retrieved January 4, 2026, from [Link]
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Pharmaffiliates. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. Retrieved January 4, 2026, from [Link]
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